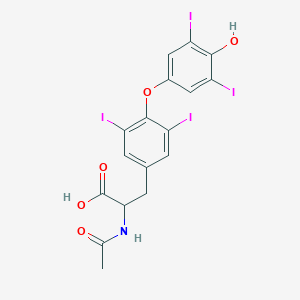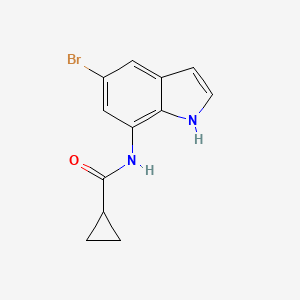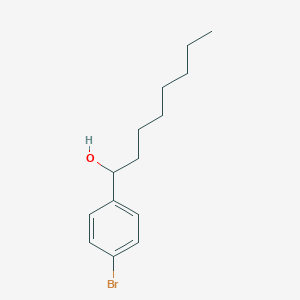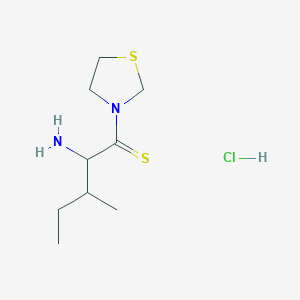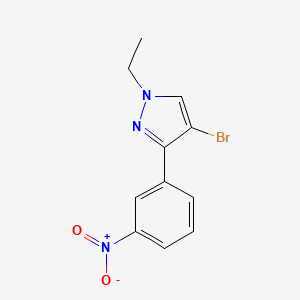
4-Bromo-1-ethyl-3-(3-nitrophenyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-1-ethyl-3-(3-nitrophenyl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-ethyl-3-(3-nitrophenyl)-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or α,β-unsaturated carbonyl compound.
Introduction of the bromine atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the ethyl group: Alkylation can be performed using ethyl halides in the presence of a base.
Nitration of the phenyl ring: The nitrophenyl group can be introduced through nitration using nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and temperature control.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-1-ethyl-3-(3-nitrophenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a catalyst.
Reduction: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Substitution: The ethyl group can be replaced with other alkyl or aryl groups through alkylation or arylation reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products
Amino derivatives: Formed from the reduction of the nitro group.
Substituted pyrazoles: Formed from the substitution of the bromine or ethyl group.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials or as a reagent in chemical processes.
Mécanisme D'action
The mechanism of action of 4-Bromo-1-ethyl-3-(3-nitrophenyl)-1H-pyrazole depends on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anticancer properties, it may interfere with cell division or induce apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-1-ethyl-3-phenyl-1H-pyrazole: Lacks the nitro group, which may affect its reactivity and applications.
4-Bromo-1-ethyl-3-(4-nitrophenyl)-1H-pyrazole: Similar structure but with the nitro group in a different position, which can influence its chemical properties.
Uniqueness
4-Bromo-1-ethyl-3-(3-nitrophenyl)-1H-pyrazole is unique due to the specific arrangement of its substituents, which can lead to distinct chemical and biological properties compared to other pyrazole derivatives.
Propriétés
Formule moléculaire |
C11H10BrN3O2 |
|---|---|
Poids moléculaire |
296.12 g/mol |
Nom IUPAC |
4-bromo-1-ethyl-3-(3-nitrophenyl)pyrazole |
InChI |
InChI=1S/C11H10BrN3O2/c1-2-14-7-10(12)11(13-14)8-4-3-5-9(6-8)15(16)17/h3-7H,2H2,1H3 |
Clé InChI |
ICYGNGPNIJTERK-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(C(=N1)C2=CC(=CC=C2)[N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


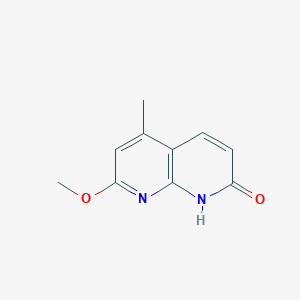
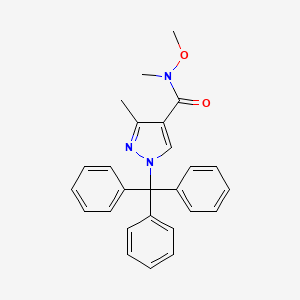


![3-Iodo-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole](/img/structure/B13887535.png)
![3-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]-3-phenoxypropanal](/img/structure/B13887541.png)
